molecular formula C21H18N2O4 B10898414 (3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione

(3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B10898414
M. Wt: 362.4 g/mol
InChI Key: MFKVHVLWVNGXHE-UHFFFAOYSA-N
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Description

(3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione is a scientifically recognized agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) source . GPR40 is predominantly expressed in pancreatic β-cells and is a prominent target for Type 2 diabetes research. Its activation by this compound and related agonists stimulates glucose-dependent insulin secretion, a mechanism that offers a potential therapeutic advantage by minimizing the risk of hypoglycemia compared to other insulin secretagogues source . This specific chemotype, featuring a benzodiazepine core, represents a key structural class in the development of potent and selective GPR40 agonists for probing receptor pharmacology source . Beyond its endocrine applications, research into this compound also explores its unique photophysical properties. It exhibits aggregation-induced emission (AIE) characteristics, where the compound fluoresces more intensely in the solid or aggregated state than in solution source . This property makes it a compound of interest in materials science for the development of solid-state fluorescent sensors and organic light-emitting diodes (OLEDs). Researchers utilize this chemical tool to investigate signaling pathways in metabolic diseases and to develop novel bio-imaging or optoelectronic materials.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-hydroxy-3-[2-(4-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-6-methylpyran-2-one

InChI

InChI=1S/C21H18N2O4/c1-12-10-19(25)20(21(26)27-12)18-11-17(13-6-8-14(24)9-7-13)22-15-4-2-3-5-16(15)23-18/h2-10,17,22,24-25H,11H2,1H3

InChI Key

MFKVHVLWVNGXHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CC=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Reaction Overview

The target compound is synthesized via a one-pot condensation reaction between 3-[1-(2-aminophenylimino)ethyl]-4-hydroxy-6-methylpyran-2-one and 4-hydroxybenzaldehyde in ethanol under acidic catalysis. This method leverages the reactivity of the aminophenylimino moiety to form the benzodiazepine ring through intramolecular cyclization.

Mechanistic Insights

  • Step 1 : Nucleophilic attack by the primary amine of 2-aminophenylimino on the aldehyde carbonyl of 4-hydroxybenzaldehyde forms a Schiff base intermediate.

  • Step 2 : Acid-catalyzed intramolecular cyclization generates the seven-membered 1,5-benzodiazepine ring.

  • Step 3 : Tautomerization stabilizes the (3E)-configuration of the exocyclic double bond.

Characterization Data

  • IR (KBr) : 3325 cm⁻¹ (N–H str.), 1705 cm⁻¹ (C=O str.), 1610 cm⁻¹ (C=N str.).

  • ¹H NMR (DMSO-d₆) :

    • δ 1.86 (s, 3H, CH₃), δ 2.09 (s, 3H, CH₃), δ 6.56–7.22 (m, aromatic protons).

  • X-ray Crystallography : Confirms boat–sofa conformation of the diazepine ring and envelope geometry of the pyran ring.

Multicomponent Reaction Using Dehydroacetic Acid (DHA) and o-Phenylenediamine

Reaction Overview

This method employs dehydroacetic acid (DHA) and o-phenylenediamine (o-PDA) as precursors to construct the pyran and benzodiazepine rings sequentially. The approach is scalable and avoids isolation of intermediates.

Experimental Procedure

  • Reactants :

    • Dehydroacetic acid (1.68 g, 10 mmol)

    • o-Phenylenediamine (1.08 g, 10 mmol)

    • Ethanol (30 mL)

  • Conditions :

    • Reflux for 2 hours.

    • Cooling, filtration, and recrystallization from ethanol.

  • Yield : 92%.

Mechanistic Insights

  • Step 1 : DHA reacts with o-PDA to form 3-[1-(2-aminophenylimino)ethyl]-4-hydroxy-6-methylpyran-2-one, a key intermediate.

  • Step 2 : Subsequent condensation with 4-hydroxybenzaldehyde (as in Method 1) completes the synthesis.

Optimization Notes

  • Solvent : Ethanol enhances solubility of intermediates and facilitates cyclization.

  • Catalyst : Trifluoroacetic acid accelerates imine formation and cyclization.

Base-Mediated Cyclocondensation of Methyl 2-Cyano-3,3-Dimethylthioacrylate

Reaction Overview

A complementary route involves base-mediated cyclocondensation to form the pyranodiazepine core, which is further functionalized to introduce the 4-hydroxyphenyl group.

Experimental Procedure

  • Reactants :

    • Methyl 2-cyano-3,3-dimethylthioacrylate (1 mmol)

    • 4-Ethyl-1H-benzo[b]diazepin-2(3H)-one (1 mmol)

    • KOH (1.5 mmol) in DMSO (25 mL)

  • Conditions :

    • Stirring at room temperature for 3 hours.

    • Quenching with ice-water and recrystallization from ethanol.

  • Yield : 85%.

Mechanistic Insights

  • Step 1 : Base-mediated elimination of methylthio groups generates reactive enolate intermediates.

  • Step 2 : Cyclocondensation with the diazepinone forms the pyrano-diazepine framework.

Comparative Analysis of Synthetic Routes

Method Key Reactants Conditions Yield Advantages
1Aminophenylimino + aldehydeAcidic reflux~85%High purity; single-step cyclization
2DHA + o-PDAReflux in ethanol92%Scalable; avoids intermediates
3Cyanoacrylate + diazepinoneRoom temperature85%Mild conditions; versatile substrates

Critical Discussion of Reaction Parameters

Solvent Effects

  • Ethanol : Preferred for its polarity and ability to stabilize charged intermediates during cyclization.

  • DMSO : Enhances reactivity of enolate species in base-mediated reactions.

Catalytic Systems

  • Trifluoroacetic acid : Facilitates proton transfer in Schiff base formation.

  • KOH : Generates enolate intermediates for cyclocondensation.

Temperature Control

  • Reflux (78°C) : Accelerates imine formation and ring closure.

  • Room temperature : Suitable for base-sensitive substrates.

Spectroscopic and Crystallographic Validation

Key Data from X-ray Analysis

  • Bond lengths : C1–C2 = 1.320(4) Å, C1–O1 = 1.362(4) Å.

  • Dihedral angles : Benzene and phenyl rings = 42.68(5)°.

  • Hydrogen bonding : O–H⋯O (2.76 Å) and N–H⋯O (2.89 Å) stabilize the crystal lattice.

Hirshfeld Surface Analysis

  • Contributions : H⋯H (45.1%), H⋯O (23.2%), H⋯C (19.2%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, to form quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzodiazepine core can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or alkylated benzodiazepine derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. The general synthetic approach may involve:

  • Starting Materials : Utilizing precursors such as substituted benzodiazepines and pyran derivatives.
  • Reagents : Common reagents include acids and bases for catalysis, solvents for reaction media, and protecting groups for selective reactions.

For example, a study demonstrated the successful synthesis of similar benzodiazepine derivatives through cyclization reactions involving ethyl aroylacetates with 2,3-diaminopyridines .

Anxiolytic Effects

Benzodiazepine derivatives are well-known for their anxiolytic properties. The compound may exhibit similar effects due to its structural similarity to other known anxiolytics. Research has indicated that related compounds can significantly reduce anxiety levels in preclinical models .

Antidepressant Properties

Studies have suggested that certain benzodiazepine derivatives possess antidepressant-like effects. The mechanism is often linked to their ability to modulate neurotransmitter systems such as serotonin and norepinephrine .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. They could potentially mitigate neuronal damage in conditions such as Alzheimer's disease by inhibiting oxidative stress and inflammation .

Potential Therapeutic Uses

Given its pharmacological profile, (3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione could be explored for several therapeutic applications:

  • Anxiety Disorders : Targeting generalized anxiety disorder and panic disorders.
  • Depression : As an adjunct therapy in major depressive disorder.
  • Neurodegenerative Diseases : Potential use in the treatment of Alzheimer's disease or other forms of dementia through neuroprotection.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel benzodiazepine derivatives found that specific modifications led to enhanced anxiolytic effects in animal models. The research highlighted the importance of the hydroxyl group in enhancing solubility and bioavailability .

Another investigation screened various benzodiazepine derivatives for their antidepressant activity using behavioral tests in rodents. The results indicated that compounds with the tetrahydrobenzodiazepine structure exhibited significant reductions in depressive-like behaviors compared to controls .

Data Tables

Application AreaPotential BenefitsReferences
AnxiolyticReduces anxiety levels ,
AntidepressantImproves mood and reduces depressive symptoms
NeuroprotectiveProtects neurons from damage ,

Mechanism of Action

The mechanism of action of (3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione likely involves interaction with specific molecular targets such as GABA receptors in the brain. The benzodiazepine core is known to enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects. The hydroxyphenyl group may contribute to additional binding interactions, while the pyranone ring could influence the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Computational Similarity Assessment

  • Tanimoto and Dice Coefficients: These metrics are widely used to quantify structural similarity. For example, compounds with a Tanimoto coefficient >0.8 are considered highly similar . The target compound’s benzodiazepine-pyran-dione hybrid structure may align with analogs such as quinoline-diones (e.g., 3-azido-1-benzyl-3-phenylquinoline-2,4(1H,3H)-dione) or pyrazol-3-one derivatives (e.g., (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one) .
  • Graph-Based Comparison: Algorithms that treat molecules as graphs (atoms as nodes, bonds as edges) can identify maximal common subgraphs. This method clusters compounds into functional groups, such as carbohydrates or kinase inhibitors, based on shared substructures .

Key Structural Analogues

Compound Name Molecular Formula Key Functional Groups Tanimoto Similarity (Estimated) Reference
Aglaithioduline C₁₉H₂₃N₃O₅S Hydroxamate, benzamide ~70% to SAHA (reference drug)
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ Pyrazolone, nitrobenzene Not quantified
3-Azido-1-benzyl-3-phenylquinoline-2,4(1H,3H)-dione C₂₂H₁₅N₃O₂ Quinoline-dione, azide Not quantified

Bioactivity Profile Correlation

  • Hierarchical Clustering : Compounds with similar bioactivity profiles often cluster into groups with shared modes of action. For instance, kinase inhibitors like ZINC00027361 (GSK3 inhibitor) show >50% similarity to ChEMBL database entries . The target compound’s benzodiazepine moiety may align with kinase or epigenetic targets, as seen with HDAC inhibitors like SAHA .
  • Activity Landscape Modeling: This approach identifies "activity cliffs," where structurally similar compounds exhibit divergent potencies. For example, minor substitutions in pyran-dione derivatives could drastically alter binding affinity to enzymes like HDAC8 or PI3K/AKT pathway kinases .

Physicochemical and Pharmacokinetic Properties

  • Lipinski’s Rule Compliance : Pyran-dione derivatives (e.g., compound in ) often comply with Lipinski’s criteria (molecular weight <500, logP <5), suggesting favorable oral bioavailability. The target compound’s molecular weight (~400–450 g/mol, estimated) and hydroxyl group may enhance solubility.
  • IR and NMR Signatures : Functional groups like C=O (1702 cm⁻¹ in pyrazol-3-ones ) and aromatic C-H stretches would be critical for spectroscopic comparison.

Case Study: Activity Cliffs and Substructure Sensitivity

  • Epigenetic Targets : Aglaithioduline and SAHA share ~70% similarity but differ in hydroxamate vs. benzamide groups, leading to varied HDAC8 inhibition . The target compound’s 4-hydroxyphenyl group may similarly influence binding specificity.
  • Kinase Inhibitors : Subtle changes in benzodiazepine substituents (e.g., chloro vs. methyl groups) could mimic activity cliffs observed in GSK3 inhibitors .

Biological Activity

The compound (3E)-3-[4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione, hereafter referred to as compound A , belongs to a class of benzodiazepine derivatives known for their diverse biological activities. This article reviews the biological activity of compound A, focusing on its antibacterial, antifungal, and antiviral properties based on recent research findings.

Chemical Structure

Compound A can be structurally represented as follows:

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{4}

Antibacterial Activity

Recent studies have demonstrated that compound A exhibits significant antibacterial properties. In a comparative analysis of various benzodiazepine derivatives:

  • Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
    • Staphylococcus epidermidis: MIC = 32 µg/mL
    • Bacillus cereus: MIC = 32 µg/mL
    • Escherichia coli: Poor activity observed

Table 1 summarizes the antibacterial activity of compound A and its derivatives:

CompoundBacterial StrainMIC (µg/mL)
AStaphylococcus epidermidis32
ABacillus cereus32
AEscherichia coliPoor

These findings indicate that compound A is particularly effective against Gram-positive bacteria, suggesting a potential application in treating infections caused by these pathogens .

Antifungal Activity

In addition to its antibacterial effects, compound A has shown antifungal activity. The molecular docking studies indicate that it interacts favorably with fungal enzymes, enhancing its potential as an antifungal agent. Specifically:

  • Compound A demonstrated significant inhibition against common fungal strains, with a notable interaction profile that suggests binding to active sites critical for fungal growth .

Antiviral Activity

Compound A's antiviral properties have also been explored. It has been shown to inhibit the replication of viruses such as HIV-1 through unique interactions with viral enzymes:

  • Mechanism of Action: Compound A interferes with the reverse transcriptase enzyme of HIV-1, which is crucial for viral replication. Studies have reported that it can reduce viral load by up to 50% at concentrations around 130 nM .

Case Studies

  • Study on Antibacterial Efficacy : In a controlled laboratory setting, compound A was tested against various bacterial strains. Results indicated that modifications in the phenyl group significantly enhanced antibacterial activity compared to unmodified benzodiazepines .
  • Antiviral Mechanism Investigation : Research involving HIV-infected cell cultures demonstrated that compound A effectively reduced viral replication. The study highlighted its potential use in combination therapies with existing antiviral drugs .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (3E)-3-[4-(4-hydroxyphenyl)-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione?

  • Answer : Synthesis typically involves multi-step heterocyclic reactions. A validated approach includes:

  • Step 1 : Condensation of 4-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine with a substituted pyran-2,4-dione precursor under acidic catalysis (e.g., acetic acid).
  • Step 2 : Purification via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane).
  • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like unreacted diazepine intermediates .
  • Example Protocol :
StepReagents/ConditionsTimeYield
1AcOH, 80°C12h65%
2Silica gel (EtOAc:Hexane 3:7)-90% purity

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the benzodiazepine-pyran fusion.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the (3E) configuration .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Answer : Design a stability study with:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure.
  • Analytical Endpoints : HPLC purity checks at intervals (0, 1, 3, 6 months).
  • Data Interpretation : Use Arrhenius kinetics to predict degradation pathways (e.g., hydrolysis of the dione moiety) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting this compound’s interaction with biological targets?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to benzodiazepine receptors or cytochrome P450 enzymes.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl group at position 6) with activity datasets .

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Answer : Apply systematic contradiction analysis:

  • Step 1 : Replicate assays under standardized conditions (e.g., cell line, passage number, serum-free media).
  • Step 2 : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out off-target effects.
  • Step 3 : Validate findings with in vivo models (e.g., zebrafish or murine pharmacokinetics) .

Q. What experimental frameworks are recommended for evaluating environmental fate and ecotoxicological risks?

  • Answer : Follow ISO-compliant protocols:

  • Photodegradation : Expose the compound to UV light (λ = 254 nm) and quantify breakdown products via LC-MS.
  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure BCF (bioconcentration factor).
  • Toxicity Screening : Conduct C. elegans or algal growth inhibition tests at concentrations ≥10 µM .

Key Methodological Considerations

  • Experimental Design : Use randomized block designs with split-plot arrangements for multi-variable studies (e.g., pH, temperature) to isolate confounding factors .
  • Data Validation : Cross-reference computational predictions (e.g., PubChem data) with in-house experimental results to ensure reproducibility .

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